(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
Description
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a methoxy-benzodioxol group, and an imidazolidine-dione core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-25-15-7-12(8-16-17(15)27-10-26-16)6-14-18(23)22(19(24)21-14)9-11-2-4-13(20)5-3-11/h2-8H,9-10H2,1H3,(H,21,24)/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDWZUAKDABNHT-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which facilitates the formation of the methylene bridge between the benzodioxol and imidazolidine-dione moieties . The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazolidine-dione core can be reduced to form imidazolidine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while nucleophilic substitution of the bromophenyl group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity could be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Peptidomimetic Compounds: Compounds that mimic the structure of peptides and have applications in drug development.
Uniqueness
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
